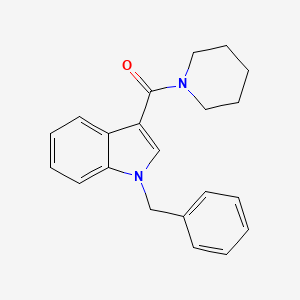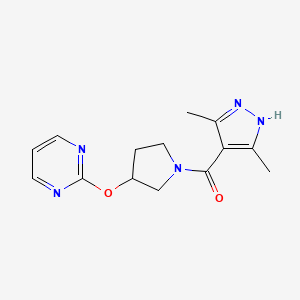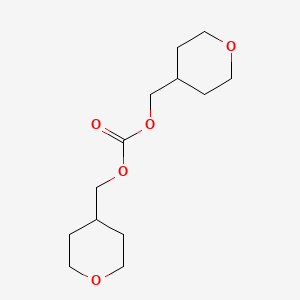
1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Fused Pyrrole Derivatives Synthesis : A study by Maity and Pramanik (2013) involved the synthesis of fused pyrrole derivatives using a method that might be relevant for the synthesis of similar compounds to 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. This process included domino condensation and allylic hydroxylation, yielding pyrrole derivatives from enamines and arylglyoxals (Maity & Pramanik, 2013).
Formation of Purinediones : Another research by Šimo, Rybár, and Alföldi (1995) describes the synthesis of 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which is relevant due to the structural similarity to the compound . This study provides insights into the synthetic routes and chemical properties of purinediones (Šimo et al., 1995).
Interaction and Bonding Studies
- Charge-Separated Modified Nucleobases : A study by Schmidt et al. (1999) explored the intramolecular interactions of uracil derivatives, which are structurally related to purine compounds like 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. This research provides insights into π-Interactions and hydrogen bonding, crucial for understanding the chemical behavior of such compounds (Schmidt et al., 1999).
Functional Derivatives and Biological Activity
- Tetramic Acid Derivatives and Biological Activity : Sorokina et al. (2007) synthesized a range of pyrrolidine-2,4-dione derivatives, offering insights into the potential biological activities of structurally similar compounds like 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. Some of these derivatives exhibited anticonvulsant activity, highlighting the potential pharmacological applications of similar compounds (Sorokina et al., 2007).
Pharmaceutically Relevant Polymorphs
- Polymorphs of Methylxanthines Study : Research by Latosinska et al. (2014) on methylxanthines like caffeine and theobromine, which share a purine structure, can provide insights into the physical and chemical properties relevant to 1,3-Dimethyl-7-(2-methyl-allyl)-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione. The study involved examining polymorphs using techniques like NMR-NQR, which could be applicable for studying similar compounds (Latosinska et al., 2014).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10(2)9-20-11-12(16-14(20)19-7-5-6-8-19)17(3)15(22)18(4)13(11)21/h1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEHFRKRLKPJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320416 |
Source


|
| Record name | 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
CAS RN |
376378-00-6 |
Source


|
| Record name | 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)
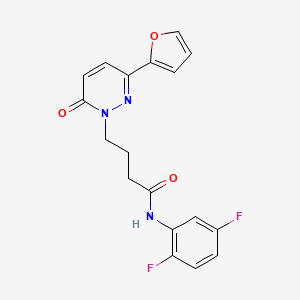
![1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2843049.png)
![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)
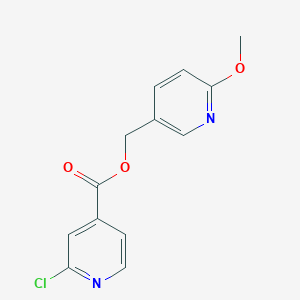
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2843054.png)
![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2843055.png)
